Calmagite

Description

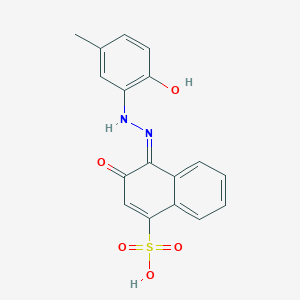

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-4-[(2-hydroxy-5-methylphenyl)diazenyl]naphthalene-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O5S/c1-10-6-7-14(20)13(8-10)18-19-17-12-5-3-2-4-11(12)16(9-15(17)21)25(22,23)24/h2-9,20-21H,1H3,(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBRNLOQCBCPPHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O5S | |

| Record name | Calmagite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Calmagite | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062866 | |

| Record name | 3-Hydroxy-4-(6-hydroxy-m-tolylazo)naphthalene-1-sulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red solid; [Merck Index] Crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Calmagite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12721 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3147-14-6 | |

| Record name | Calmagite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3147-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calmagite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003147146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CALMAGITE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299391 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenesulfonic acid, 3-hydroxy-4-[2-(2-hydroxy-5-methylphenyl)diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hydroxy-4-(6-hydroxy-m-tolylazo)naphthalene-1-sulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-4-(6-hydroxy-m-tolylazo)naphthalene-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.603 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALMAGITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A3KVV9HZC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Calmagite: An In-Depth Technical Guide for Researchers and Drug Development Professionals

Calmagite , with the IUPAC name (E)-3-hydroxy-4-((2-hydroxy-5-methylphenyl)diazenyl)naphthalene-1-sulfonic acid , is a versatile complexometric indicator vital in analytical chemistry.[1][2][3] This guide provides a comprehensive overview of its chemical structure, properties, and applications, with a focus on its utility for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is an azo dye characterized by its distinct color changes in the presence of metal ions, making it an excellent indicator for complexometric titrations.[2][4] Its fundamental properties are summarized below.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₇H₁₄N₂O₅S | [5][6][7] |

| Molecular Weight | 358.37 g/mol | [1][6][7] |

| Appearance | Dark brown or black crystalline powder | [6] |

| Melting Point | 330 °C | [7] |

| Solubility | Soluble in water and ethanol | [2][7] |

| pKa | 8.1 (at 25°C) | [7] |

| Absorption Maximum (λmax) | 610 nm (at pH 10) | [7] |

Understanding this compound's Functionality: A Signaling Pathway

The utility of this compound as a metal indicator is rooted in its ability to change color based on pH and the presence of metal ions. This behavior can be visualized as a signaling pathway, where the chemical environment dictates the observable properties of the molecule.

As illustrated, the free this compound indicator exhibits different colors depending on the pH of the solution.[7] In the optimal pH range for complexometric titrations (pH 9-11), the indicator is blue.[2] Upon the addition of metal ions such as magnesium (Mg²⁺), a wine-red complex is formed.[5] During a titration with a stronger chelating agent like EDTA, the metal ions are sequestered from the this compound, leading to a sharp color change back to blue at the endpoint.[2][5]

Experimental Protocol: Complexometric Titration of Mg²⁺ and Ca²⁺

The following is a detailed protocol for the determination of magnesium and calcium concentration in a sample using a complexometric titration with EDTA and this compound as the indicator.

Reagents and Preparation

-

Standard EDTA Solution (0.01 M):

-

Dry the disodium salt of EDTA (Na₂H₂EDTA·2H₂O) at 80°C for one hour.

-

Accurately weigh approximately 3.722 g of the dried reagent.

-

Dissolve it in deionized water and dilute to 1.00 L in a volumetric flask.

-

-

pH 10 Buffer Solution:

-

This compound Indicator Solution:

Titration Workflow

The experimental workflow for the complexometric titration is outlined below.

Step-by-Step Procedure

-

Pipette a known volume (e.g., 25.00 mL) of the sample solution containing Mg²⁺ and/or Ca²⁺ into an Erlenmeyer flask.

-

Add 1-2 mL of the pH 10 buffer solution to the flask.[6]

-

Add 1-2 drops of the this compound indicator solution. The solution should turn a wine-red color.[2][5]

-

Titrate the solution with the standardized EDTA solution from a burette with constant stirring.

-

As the endpoint is approached, the color will begin to change. The endpoint is reached when the color sharply transitions from wine-red to a distinct blue.[2] A transient purple color may be observed at the endpoint.[7]

-

Record the volume of EDTA solution added.

-

Repeat the titration at least two more times for accuracy and precision.

Data Presentation and Calculations

The concentration of the metal ions in the sample can be calculated using the following formula:

M_metal * V_metal = M_EDTA * V_EDTA

Where:

-

M_metal = Molarity of the metal ion in the sample

-

V_metal = Volume of the sample

-

M_EDTA = Molarity of the EDTA solution

-

V_EDTA = Volume of the EDTA solution used in the titration

The results of multiple titrations should be tabulated for clarity and easy comparison.

| Titration | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of EDTA Used (mL) |

| 1 | |||

| 2 | |||

| 3 | |||

| Average |

Stability and Reactivity

This compound is generally stable under normal laboratory conditions.[7] It is incompatible with strong oxidizing agents. Aqueous solutions of this compound are stable for an extended period, though it is recommended to prepare fresh solutions monthly for best results.[5]

Conclusion

This compound remains a cornerstone indicator in analytical chemistry, particularly for the quantification of divalent cations like magnesium and calcium. Its sharp and distinct color change at the endpoint of a complexometric titration, coupled with its stability, makes it an invaluable tool for researchers and professionals in various scientific fields, including drug development and quality control. The detailed protocols and data presented in this guide provide a solid foundation for the effective application of this compound in the laboratory.

References

The Core Principles of Calmagite as a Metallochromic Indicator: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calmagite (3-hydroxy-4-[(2-hydroxy-5-methylphenyl)azo]-1-naphthalenesulfonic acid) is a versatile metallochromic indicator widely employed in analytical chemistry for the quantitative determination of metal ions, most notably magnesium (Mg²⁺) and calcium (Ca²⁺), through complexometric titrations. Its sharp and distinct color change, coupled with the stability of its aqueous solutions, makes it a superior alternative to other indicators like Eriochrome Black T. This technical guide provides a comprehensive overview of the fundamental principles governing the function of this compound, detailed experimental protocols, and relevant quantitative data for its effective application in research and development.

Core Principle of Action

The functionality of this compound as a metallochromic indicator is rooted in its ability to form a colored complex with metal ions. The indicator itself is a weak acid that exhibits different colors in its protonated and deprotonated forms. In the absence of metal ions, the color of the this compound solution is pH-dependent. When a metal ion is introduced to a solution containing this compound at an appropriate pH, it displaces the protons from the indicator's hydroxyl groups to form a stable metal-indicator complex, which has a distinct color different from the free indicator.

In a typical complexometric titration, a chelating agent, most commonly ethylenediaminetetraacetic acid (EDTA), is used as the titrant. EDTA forms a more stable complex with the metal ions than this compound does. The process unfolds as follows:

-

Initial State: The sample solution containing the metal ions is buffered to an alkaline pH (typically 9-11), and a small amount of this compound indicator is added. The indicator complexes with a fraction of the metal ions, forming a wine-red solution.[1][2]

-

Titration: The EDTA solution is gradually added to the sample. EDTA first reacts with the free metal ions in the solution.

-

Endpoint: Once all the free metal ions have been complexed by EDTA, the EDTA begins to displace the metal ions from the weaker this compound-metal complex. This releases the free indicator back into the solution.

-

Color Change: The release of the free indicator results in a sharp color change from wine-red (metal-Calmagite complex) to blue (free this compound), signaling the endpoint of the titration.[2]

Quantitative Data

The effective use of this compound as a metallochromic indicator is underpinned by its physicochemical properties, including its acid-base dissociation constants and the stability of its metal complexes.

| Property | Value | Reference |

| Chemical Formula | C₁₇H₁₄N₂O₅S | [1] |

| Molar Mass | 358.37 g/mol | [1] |

| pKa₂ | 8.1 | |

| pKa₃ | 12.4 | [3] |

| Effective Formation Constant (log K) of Mg²⁺-Calmagite Complex | 5.7 | [4] |

| Absorption Maximum (λmax) of Free Indicator (HIn²⁻, blue form at pH 10) | 610 nm | |

| Absorption Maximum (λmax) of Mg²⁺-Calmagite Complex (red form) | 520 nm | [5][6][7] |

Signaling Pathway and Logical Relationships

The chemical equilibria and the logical workflow of a complexometric titration using this compound can be visualized through the following diagrams.

Caption: Acid-base equilibrium of this compound indicator showing its different colored forms at various pH ranges.

Caption: Complexation reaction between the blue form of this compound (HIn²⁻) and a divalent metal ion (M²⁺) to form the wine-red metal-indicator complex (MIn⁻).

Caption: Experimental workflow for a complexometric titration using this compound indicator.

Experimental Protocols

Preparation of this compound Indicator Solution (0.1% w/v)

Materials:

-

This compound powder

-

Distilled or deionized water

-

Volumetric flask (100 mL)

-

Analytical balance

Procedure:

-

Accurately weigh 0.1 g of this compound powder.

-

Transfer the powder to a 100 mL volumetric flask.

-

Add a small amount of distilled water to dissolve the powder.

-

Once dissolved, dilute the solution to the 100 mL mark with distilled water.

-

Mix the solution thoroughly. Store in a tightly sealed, light-resistant bottle.

Complexometric Titration of Magnesium and Calcium (Water Hardness)

Materials:

-

Sample solution containing Mg²⁺ and Ca²⁺

-

Standardized EDTA solution (e.g., 0.01 M)

-

Buffer solution (pH 10): Dissolve 6.75 g of ammonium chloride in 57 mL of concentrated ammonia solution and dilute to 100 mL with distilled water.

-

This compound indicator solution (0.1% w/v)

-

Burette, pipette, conical flask

Procedure:

-

Pipette a known volume of the sample solution (e.g., 50 mL) into a conical flask.

-

Add 1-2 mL of the pH 10 buffer solution to the flask and swirl to mix.

-

Add 1-2 drops of the this compound indicator solution. The solution should turn a wine-red color.

-

Titrate the sample with the standardized EDTA solution from a burette.

-

Continuously swirl the flask during the titration.

-

The endpoint is reached when the solution color changes sharply from wine-red to a distinct blue.

-

Record the volume of EDTA solution used.

-

Repeat the titration at least two more times for accuracy and calculate the average volume.

Calculation: The concentration of the metal ions in the sample can be calculated using the following formula:

Molarity of Metal Ions = (Molarity of EDTA × Volume of EDTA) / Volume of Sample

Conclusion

This compound serves as a highly effective and reliable metallochromic indicator for the complexometric determination of divalent metal ions. Its sharp color transition at the endpoint, coupled with the stability of its solutions, provides a significant advantage in various analytical applications. A thorough understanding of its underlying chemical principles, including pH-dependent equilibria and complex formation, is crucial for its accurate and efficient use in research, quality control, and drug development processes. The provided protocols and data serve as a foundational guide for the successful implementation of this compound-based titrimetric methods.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chemicool.com [chemicool.com]

- 3. medmuv.com [medmuv.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. Micellar improvement of the this compound compleximetric measurement of magnesium in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Automated this compound compleximetric measurement of magnesium in serum, with sequential addition of EDTA to eliminate endogenous interference - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chromatic Dance: A Technical Guide to the Calmagite-Metal Ion Color Change Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calmagite, a metallochromic indicator, is a cornerstone in analytical chemistry for the quantification of divalent metal ions, particularly magnesium (Mg²⁺) and calcium (Ca²⁺). Its pronounced and sharp color transition upon complexation with these ions provides a robust basis for both spectrophotometric and complexometric methodologies. This in-depth technical guide elucidates the core mechanism of this compound's color change, presents key quantitative data, and provides detailed experimental protocols for its application.

The Core Mechanism: Proton Dissociation and Metal Complexation

This compound, chemically known as 1-(1-hydroxy-4-methyl-2-phenylazo)-2-naphthol-4-sulfonic acid, is a triprotic acid (H₃In). The color of a this compound solution is contingent on its protonation state, which is dictated by the pH of the medium. The interaction with metal ions is fundamentally a competitive equilibrium where the metal ion displaces protons from the indicator's hydroxyl groups to form a stable, colored complex.

At an alkaline pH, typically between 9 and 11, this compound exists predominantly in its blue, doubly deprotonated form (HIn²⁻).[1][2] When a divalent metal ion such as Mg²⁺ is introduced, it coordinates with the oxygen atoms of the hydroxyl groups and the azo group, displacing the remaining proton. This coordination results in the formation of a wine-red metal-indicator complex (MgIn⁻).[3][4] The significant shift in the absorption spectrum upon this complexation is the basis for the visible color change from blue to red.

The overall equilibrium can be summarized as:

HIn²⁻ (blue) + M²⁺ ⇌ MIn⁻ (red) + H⁺

This equilibrium is central to the function of this compound as an indicator in complexometric titrations with a stronger chelating agent like ethylenediaminetetraacetic acid (EDTA). EDTA has a higher affinity for the metal ions than this compound.[4] During a titration, EDTA first binds to the free metal ions. At the equivalence point, EDTA strips the metal ions from the this compound complex, causing the solution to revert to the blue color of the free indicator, thus signaling the endpoint of the titration.[1]

Quantitative Data Summary

The following tables summarize the key spectral and equilibrium data for this compound and its complexes with magnesium and calcium ions.

| Species | Protonation State | Color | λmax (nm) | Molar Absorptivity (ε) |

| H₂In⁻ | Singly deprotonated | Red | ~550 | Data not available |

| HIn²⁻ | Doubly deprotonated | Blue | 609 - 615 | Data not available |

| In³⁻ | Fully deprotonated | Red-orange | Data not available | Data not available |

| MgIn⁻ | Magnesium Complex | Wine-Red | 520 - 532 | Data not available |

| CaIn⁻ | Calcium Complex | Reddish-purple | 543 | Data not available |

| Constant | Value | Conditions |

| pKa₂ (H₂In⁻ ⇌ HIn²⁻ + H⁺) | 7.91 - 8.1 | Ionic strength 0.1 |

| pKa₃ (HIn²⁻ ⇌ In³⁻ + H⁺) | ~12.4 | |

| MgIn⁻ Formation Constant (Kf) | 4.9 x 10⁵ (conditional at pH 10) | pH 10 |

| CaIn⁻ Formation Constant (Kf) | Significantly lower than MgIn⁻ | Data not readily available in literature |

Experimental Protocols

Spectrophotometric Determination of Magnesium

This method is based on the formation of the red MgIn⁻ complex and the measurement of its absorbance.

Reagents:

-

This compound Solution (0.30 mmol/L): Dissolve the appropriate amount of this compound in deionized water.

-

Buffer (pH 10): An ammonia-ammonium chloride buffer is commonly used.[1] A 2-Methyl-2-Amino-1-Propanol (AMP) buffer (1.0 mol/L) can also be utilized.[5]

-

EGTA Solution (20 µmol/L): To mask interference from calcium ions.[5]

-

Magnesium Standard Solution: A certified standard solution of known magnesium concentration.

Procedure:

-

Preparation of Working Reagent: Mix equal volumes of the this compound solution and the buffer. If using the AMP buffer, it may be supplied as a separate reagent to be mixed with the this compound solution.[5]

-

Sample Preparation: Use serum, plasma (heparinized), or diluted urine samples. Ensure samples are not hemolyzed.[5]

-

Assay:

-

Measurement: Measure the absorbance of the solution at 520-532 nm against a reagent blank.[5][6]

-

Calculation: The magnesium concentration in the sample is proportional to the absorbance and can be calculated using the absorbance of the standard.

Complexometric Titration of Total Hardness (Ca²⁺ and Mg²⁺) with EDTA

This protocol determines the combined concentration of calcium and magnesium ions in a water sample.

Reagents:

-

Standard EDTA Solution (0.01 M): Prepare by dissolving the disodium salt of EDTA in deionized water.

-

Buffer Solution (pH 10): Dissolve 64 g of ammonium chloride in 200 mL of deionized water, add 570 mL of concentrated ammonia, and dilute to 1 L with deionized water.[1]

-

This compound Indicator Solution: Dissolve 0.5 g of this compound in 1 L of deionized water. Prepare this solution fresh monthly.[1]

-

Na₂MgEDTA Reagent (optional): To sharpen the endpoint, especially in the absence of magnesium.[1]

Procedure:

-

Sample Preparation: Take a known volume of the water sample (e.g., 25 mL) in an Erlenmeyer flask.[1]

-

Buffering: Add 1 mL of the pH 10 buffer solution.[1]

-

Indicator Addition: Add a few drops (e.g., 12 drops) of the this compound indicator solution. The solution should turn a wine-red color if Ca²⁺ or Mg²⁺ is present.[1]

-

Titration: Titrate the sample with the standard 0.01 M EDTA solution. The color will gradually change as the EDTA complexes with the free metal ions.

-

Endpoint: The endpoint is reached when the color sharply changes from wine-red to sky blue.[7] This indicates that all the metal ions have been complexed by EDTA.

-

Calculation: The total concentration of Ca²⁺ and Mg²⁺ can be calculated from the volume of EDTA used, its molarity, and the volume of the sample.

Visualizations

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. chemicool.com [chemicool.com]

- 5. prezi.com [prezi.com]

- 6. Total calcium and magnesium determined in serum with an automated stopped-flow analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. coryw.people.charleston.edu [coryw.people.charleston.edu]

An In-depth Technical Guide to the Synthesis and Purification of Calmagite Dye

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Calmagite, a widely used metallochromic indicator. The document details the chemical principles behind its synthesis via azo coupling and outlines a multi-step purification process to achieve a high-purity final product suitable for sensitive analytical applications. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the preparation of this important chemical reagent.

Introduction to this compound

This compound, with the IUPAC name 3-hydroxy-4-[(2-hydroxy-5-methylphenyl)azo]-1-naphthalenesulfonic acid, is an azo dye that serves as a crucial indicator for the complexometric titration of metal ions, particularly calcium and magnesium, with EDTA.[1] Its stability in aqueous solutions offers a significant advantage over other indicators like Eriochrome Black T.[1] The dye exhibits a distinct color change from red in the presence of these metal ions to blue at the titration endpoint, within an effective pH range of 9 to 11.[2] Given its application in sensitive analytical methods, including in the pharmaceutical and environmental sectors, the purity of this compound is of paramount importance.[2]

Synthesis of this compound

The synthesis of this compound is achieved through a classic azo coupling reaction. This process involves two main stages: the diazotization of an aromatic amine and the subsequent coupling of the resulting diazonium salt with a coupling agent, in this case, a naphthol derivative.

Chemical Principles

The overall reaction for the synthesis of this compound is as follows:

Diazotization: 2-Amino-4-methylphenol is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. The low temperature is crucial to prevent the decomposition of the unstable diazonium salt.

Azo Coupling: The diazonium salt is then reacted with 3-hydroxy-1-naphthalenesulfonic acid in an alkaline solution. The electron-rich naphthol ring acts as a nucleophile, and the diazonium ion acts as an electrophile, leading to the formation of the azo bond (-N=N-) that characterizes the dye.

Experimental Protocol for Synthesis

This protocol describes a representative method for the synthesis of this compound.

Materials:

-

2-Amino-4-methylphenol

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

3-hydroxy-1-naphthalenesulfonic acid

-

Sodium hydroxide (NaOH)

-

Ice

-

Deionized water

Procedure:

Part A: Diazotization of 2-Amino-4-methylphenol

-

In a beaker, dissolve a specific molar equivalent of 2-amino-4-methylphenol in a solution of concentrated hydrochloric acid and water.

-

Cool the beaker in an ice bath to maintain a temperature of 0-5 °C.

-

Slowly add a concentrated aqueous solution of sodium nitrite dropwise to the cooled amine solution with constant stirring. Ensure the temperature does not exceed 5 °C.

-

After the complete addition of sodium nitrite, continue stirring the mixture for an additional 30 minutes at 0-5 °C to ensure the diazotization is complete. The resulting solution contains the diazonium salt and should be used immediately in the next step.

Part B: Azo Coupling

-

In a separate beaker, dissolve a molar equivalent of 3-hydroxy-1-naphthalenesulfonic acid in an aqueous solution of sodium hydroxide.

-

Cool this alkaline solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution from Part A to the cold alkaline naphthol solution with vigorous stirring.

-

A colored precipitate of crude this compound dye should form. Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

-

Collect the crude this compound by vacuum filtration and wash the solid with cold deionized water to remove excess salts and unreacted starting materials.

Purification of this compound

Commercial or freshly synthesized this compound often contains impurities that can interfere with analytical applications. A multi-step purification process involving solvent extraction and column chromatography can yield a product with over 99% purity.[1]

Experimental Protocol for Purification

This protocol is adapted from the method described by Kratochvil et al.[1]

Part A: Solvent Extraction

-

Dissolve 2.0 g of crude this compound in 80 mL of 0.10 M sodium acetate.

-

Adjust the pH of the solution to 4.5 with glacial acetic acid.

-

Extract the solution four times with 40 mL portions of 1-butanol, readjusting the pH of the aqueous layer to 4.5 after each extraction.

-

Pool the butanol fractions, which contain the majority of the this compound, and back-extract the dye four times with 50 mL portions of 0.01 M NaOH.

-

Combine the four aqueous NaOH extracts.

-

Precipitate the dye by slowly adding a volume of concentrated HCl equal to 10% of the total volume of the combined extracts with stirring. This will precipitate the neutral sulfonic acid form of this compound.

-

Recover the precipitate by vacuum filtration through a sintered-glass funnel and dry it in a vacuum desiccator.[1]

Part B: Column Chromatography

-

Partition Chromatography:

-

Prepare the stationary phase by adjusting a 0.10 M EDTA solution to pH 11.0 with 2.5 M NaOH.

-

Use 1-butanol pre-saturated with the stationary phase as the mobile phase.

-

Slurry 250 g of cellulose powder with 100 mL of the stationary phase and pack it into a chromatography column.

-

Dissolve 1 g of the solvent-extracted dye in a minimum volume of the mobile phase and load it onto the column.

-

Elute with the mobile phase and collect the fractions containing the purified this compound, monitoring the separation of colored bands.

-

-

Adsorption Chromatography:

-

Further purification can be achieved using a nonpolar adsorbent column.

-

Dissolve the product from the partition chromatography in a minimal amount of methanol and acidify with 1:10 HCl.

-

Load this solution onto the column and elute with a suitable solvent system (e.g., 40% methanol / 60% 1:10 HCl).

-

Elute the purified this compound with 95% ethanol.

-

-

Final Precipitation:

-

To the ethanol eluate, add an equal volume of 1:10 HCl, followed by enough ethanol to just dissolve any precipitate.

-

Gently warm the solution to evaporate the ethanol, allowing the pure this compound to precipitate slowly.

-

Filter the crystalline product and store it in a vacuum desiccator.[1]

-

Data Presentation

Properties of Pure this compound

| Property | Value | Reference |

| Chemical Formula | C₁₇H₁₄N₂O₅S | [2] |

| Molecular Weight | 358.37 g/mol | [2] |

| λmax (H₂In⁻, pH ~9.5) | 525 nm | [1] |

| λmax (HIn²⁻, pH ~12) | 610 nm | [1] |

| Molar Absorptivity (ε) at 525 nm | 1.96 x 10⁴ L mol⁻¹ cm⁻¹ | [1] |

| pKa₂ | 8.1 | [1] |

| pKa₃ | 12.4 | [1] |

Purification Yields and Purity

| Purification Step | Yield | Purity |

| Solvent Extraction | 51-55% | - |

| Combined Chromatography | 60-80% | >99% |

| Overall Yield | 30-40% | >99% |

Data adapted from the purification of commercial this compound.[1]

Visualization of the Synthesis and Purification Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound dye.

Caption: Workflow for the synthesis and purification of this compound dye.

Conclusion

This guide provides detailed methodologies for the synthesis and purification of high-purity this compound dye. The successful synthesis relies on the careful control of reaction conditions during the diazotization and azo coupling steps. Furthermore, a robust multi-step purification protocol is essential to remove byproducts and unreacted starting materials, rendering the dye suitable for high-precision analytical applications in research and industry. The provided protocols and data serve as a valuable resource for scientists and professionals requiring a reliable source of this important analytical reagent.

References

Calmagite Solutions: A Technical Guide to Solubility and Stability for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of Calmagite solutions, tailored for researchers, scientists, and professionals in drug development. This compound, a versatile metallochromic indicator, is crucial for the accurate determination of metal ions such as magnesium and calcium in various scientific applications. This document offers comprehensive data, detailed experimental protocols, and visual representations of key processes to ensure the effective preparation and use of this compound solutions.

Solubility of this compound

This compound's solubility is a critical factor in the preparation of effective indicator solutions. Its solubility varies depending on the solvent and the temperature of the solution.

Quantitative Solubility Data

The following table summarizes the known quantitative solubility data for this compound in common laboratory solvents. It is recommended to use ultrasonic treatment to aid dissolution, particularly in aqueous solutions.[1][2]

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | 33.33 | 93.00 | Hygroscopic; use of newly opened DMSO is recommended.[1] |

| Water | 7.14 | 19.92 | Ultrasonic treatment is needed.[1][2] |

| Ethanol | Soluble | - | Quantitative data not readily available, but generally considered soluble.[3] |

For specific applications requiring co-solvents, the following formulations have been shown to yield clear solutions:

| Co-solvent System | Final this compound Concentration |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.98 mM) |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.98 mM) |

Stability of this compound Solutions

Proper storage is essential to maintain the integrity and performance of this compound solutions. The stability of these solutions is influenced by factors such as temperature, light, and pH.

Storage Recommendations and Stability Data

This compound solutions are known to be more stable than solutions of other indicators like Eriochrome Black T.[4] Adherence to the following storage guidelines is recommended to ensure long-term stability.

| Form | Storage Temperature | Duration | Light Conditions |

| Solid Powder | -20°C | 3 years | Protect from light |

| In Solvent | -80°C | 1 year | Protect from light |

| Stock Solution (in solvent) | -80°C | 6 months | Protect from light |

| Stock Solution (in solvent) | -20°C | 1 month | Protect from light |

| Aqueous Solution (0.05% w/v) | Room Temperature | 6 months | - |

Working solutions of mixed reagents for specific assays may have shorter stability periods, for instance, a mixture of this compound reagent with a buffer is stable for 1 day at 2-25°C.[5] The final color of the this compound complex in some assays is stable for at least 30 minutes to an hour.[5][6]

Factors Affecting Stability

-

pH: this compound's color and its complexes are pH-dependent. The optimal pH range for its use as a metal ion indicator in EDTA titrations is typically between 9.5 and 11.[2][3] Outside this range, the indicator's performance and stability may be compromised.

-

Light: Exposure to light can lead to the degradation of this compound. Therefore, it is crucial to store both solid this compound and its solutions in light-protected containers.[1][2]

-

Oxidizing Agents: this compound can be degraded by strong oxidizing agents. Studies have shown its degradation in the presence of hydrogen peroxide, especially under UV irradiation or with sonication.[7][8] This degradation follows first-order kinetics.[7][8]

Experimental Protocols

This section provides detailed methodologies for the preparation and stability assessment of this compound solutions.

Protocol for Preparation of a Standard Aqueous this compound Solution (0.05% w/v)

This protocol is suitable for preparing a stock solution for use in complexometric titrations.

Materials:

-

This compound powder

-

Distilled or deionized water

-

Volumetric flask (1 L)

-

Magnetic stirrer and stir bar

-

Weighing balance

Procedure:

-

Weigh 0.5 g of this compound powder.

-

Transfer the powder to a 1 L volumetric flask.

-

Add approximately 500 mL of distilled water to the flask.

-

Place the flask on a magnetic stirrer and stir the solution for one hour to aid dissolution.

-

After one hour, remove the flask from the stirrer and allow it to sit overnight.

-

The following day, add distilled water to the flask to reach the 1 L mark.

-

Mix the solution thoroughly.

-

Store the solution in a well-sealed, light-protected container at room temperature.

Protocol for Spectrophotometric Assessment of this compound Solution Stability

This protocol outlines a method to monitor the stability of a this compound solution over time by measuring its absorbance.

Materials:

-

Prepared this compound solution

-

Spectrophotometer

-

Cuvettes

-

pH meter

-

Buffer solution (pH 10)

Procedure:

-

Prepare a fresh this compound solution according to the protocol in section 3.1.

-

Immediately after preparation (Time 0), take an aliquot of the solution and dilute it with the pH 10 buffer to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically between 0.2 and 0.8).

-

Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for the free indicator at pH 10 (which is blue). Record this initial absorbance value.

-

Store the stock this compound solution under the desired test conditions (e.g., at room temperature, refrigerated, exposed to light, or in the dark).

-

At regular intervals (e.g., daily, weekly), repeat steps 2 and 3 with a new aliquot from the stock solution.

-

Plot the absorbance values against time. A significant decrease in absorbance over time indicates degradation of the this compound.

-

The degradation rate can be calculated from the slope of the line if the degradation follows zero-order kinetics, or by plotting the natural log of the absorbance versus time for first-order kinetics.

Visualizations

The following diagrams illustrate key concepts related to the use of this compound as a metal ion indicator.

Caption: Experimental workflow for this compound solutions.

Caption: Competitive binding of Mg²⁺ with this compound and EDTA.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. gspchem.com [gspchem.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. medichem-me.com [medichem-me.com]

- 6. atlas-medical.com [atlas-medical.com]

- 7. researchgate.net [researchgate.net]

- 8. Degradation of this compound by H2O2/UV/US, H2O2/US, H2O2, and US process [acikerisim.sinop.edu.tr]

Calmagite: A Technical Guide for Researchers

Calmagite , with a CAS number of 3147-14-6 and a molecular formula of C₁₇H₁₄N₂O₅S , is a metallochromic indicator widely utilized in analytical chemistry.[1][2][3][4] This guide provides an in-depth overview of its properties, applications, and detailed experimental protocols for its use in research, particularly for professionals in drug development and related scientific fields.

Core Properties and Specifications

This compound is a dark brown or black crystalline powder with a phenolic odor.[1][4] It is known for its distinct color change in the presence of metal ions, making it a valuable tool for complexometric titrations.

| Property | Value |

| CAS Number | 3147-14-6 |

| Molecular Formula | C₁₇H₁₄N₂O₅S |

| Molecular Weight | 358.37 g/mol |

| Appearance | Dark brown to black crystalline powder |

| Melting Point | 330 °C (decomposes) |

| Solubility in Water | Soluble |

| Solubility in DMSO | ≥ 2.5 mg/mL |

| Storage | Store at room temperature, protected from light. |

| pH Range for Color Change | Red (pH 7.1) to Blue (pH 9.1) in the absence of metal ions. In the presence of Mg²⁺ or Ca²⁺ at pH 10, the solution is wine red. |

Principle of Action

This compound functions as an indicator by forming a colored complex with metal ions, primarily magnesium (Mg²⁺) and calcium (Ca²⁺). In an alkaline environment (typically pH 10), this compound binds with these ions to produce a wine-red colored complex. During a complexometric titration with a chelating agent such as ethylenediaminetetraacetic acid (EDTA), the EDTA, which has a higher affinity for the metal ions, displaces the this compound. Once all the metal ions are chelated by the EDTA, the this compound is released back into its free, unbound form, resulting in a sharp color change to blue, which signals the endpoint of the titration.

Experimental Protocols

Colorimetric Determination of Magnesium in Biological Samples

This method is suitable for the quantitative determination of magnesium in serum, plasma, or urine.

Materials:

-

This compound reagent

-

Buffer solution (e.g., an amine-based buffer at pH 10-11)

-

EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) solution to mask calcium interference

-

Magnesium standard solution

-

Spectrophotometer

-

Cuvettes

-

Micropipettes

-

Biological sample (serum, heparinized plasma, or appropriately diluted urine)

Procedure:

-

Reagent Preparation: Prepare a working reagent by mixing the this compound solution with the buffer and EGTA as per the specific kit instructions.

-

Sample Preparation: Use fresh, non-hemolyzed serum or heparinized plasma. Avoid anticoagulants like citrate, oxalate, or EDTA. Urine samples should be diluted with deionized water.

-

Assay:

-

Pipette the working reagent into cuvettes for a blank, standard, and the samples.

-

Add the corresponding solutions (deionized water for the blank, magnesium standard for the standard, and the biological sample for the samples) to the cuvettes.

-

Mix well and incubate at room temperature for approximately 5 minutes.

-

-

Measurement: Measure the absorbance of the standard and the samples against the blank at a wavelength of 520 nm. The color of the magnesium-Calmagite complex is stable for at least 30 minutes.

-

Calculation: Calculate the magnesium concentration in the sample using the following formula:

-

Mg²⁺ Concentration = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard

-

Complexometric Titration of Water Hardness with EDTA

This protocol determines the total concentration of calcium and magnesium ions in a water sample.

Materials:

-

Standardized EDTA solution (e.g., 0.01 M)

-

This compound indicator solution

-

Buffer solution (pH 10, typically an ammonia-ammonium chloride buffer)

-

Burette

-

Erlenmeyer flask

-

Water sample

Procedure:

-

Sample Preparation: Pipette a known volume of the water sample into an Erlenmeyer flask.

-

Buffering: Add the pH 10 buffer solution to the water sample to maintain the appropriate pH for the reaction.

-

Indicator Addition: Add a few drops of the this compound indicator solution. The solution should turn a wine-red color if calcium or magnesium ions are present.

-

Titration: Titrate the sample with the standardized EDTA solution from a burette. Swirl the flask continuously.

-

Endpoint Determination: The endpoint is reached when the color of the solution changes sharply from wine-red to blue. Record the volume of EDTA used.

-

Calculation: Calculate the water hardness, typically expressed as mg/L of CaCO₃, using the volume and molarity of the EDTA titrant and the volume of the water sample.

Role in Cellular and Signaling Studies

It is important to note that this compound is primarily an analytical tool and not a direct modulator of biological signaling pathways. Its utility in a research context, including drug development, lies in its ability to accurately quantify the concentration of divalent cations like Mg²⁺ and Ca²⁺. These ions are critical second messengers and cofactors in a vast number of intracellular signaling cascades. Therefore, this compound can be employed to measure changes in the concentrations of these ions in biological fluids, which may be indicative of the effects of a drug candidate or the progression of a disease state. However, this compound itself is not known to have any intrinsic biological activity or direct interaction with signaling proteins.

References

Calmagite Indicator: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the history, chemical properties, synthesis, and applications of the Calmagite indicator. This compound, chemically known as 1-(1-hydroxy-4-methyl-2-phenylazo)-2-naphthol-4-sulfonic acid, was introduced in 1960 as a superior and more stable alternative to Eriochrome Black T for complexometric titrations. This document details its mechanism of action, provides key quantitative data, outlines experimental protocols for its synthesis and use, and includes visualizations of the chemical processes involved.

History and Development

This compound was first introduced to the analytical chemistry community in 1960 by F. Lindstrom and H. Diehl.[1][2][3][4][5] Their work, published in Analytical Chemistry, presented this compound as a stable indicator for the ethylenediaminetetraacetic acid (EDTA) titration of calcium and magnesium ions.[1][2][3][4][5] At the time, Eriochrome Black T was a commonly used indicator for these titrations, but its solutions were notoriously unstable. This compound offered a significant improvement with its indefinite stability in aqueous solutions, sharper color change at the endpoint, and similar indicator properties.[1]

The development of this compound was a direct response to the need for a more reliable indicator in water hardness analysis and other applications requiring the quantification of alkaline earth metals. Its introduction marked a significant advancement in the field of complexometric titrations.

Chemical and Physical Properties

This compound is an azo dye with a complex structure that allows it to act as a metallochromic indicator.[6] When unbound in a solution at the appropriate pH, it imparts a blue color. In the presence of certain metal ions, such as magnesium (Mg²⁺) and calcium (Ca²⁺), it forms a wine-red complex.[6]

| Property | Value |

| Chemical Name | 1-(1-hydroxy-4-methyl-2-phenylazo)-2-naphthol-4-sulfonic acid |

| Molecular Formula | C₁₇H₁₄N₂O₅S |

| Molecular Weight | 358.37 g/mol |

| Appearance | Dark brown or black crystalline powder |

| Solubility | Soluble in water and ethanol |

| Optimal pH Range | 9 to 11 |

Mechanism of Action

The function of this compound as an indicator is based on the principle of competitive complexation. In a typical EDTA titration for water hardness, the solution is buffered to a pH of about 10. At this pH, this compound is in its blue, deprotonated form (HIn²⁻). When introduced to a sample containing Ca²⁺ and Mg²⁺ ions, it preferentially forms a wine-red complex with these ions (MgIn⁻ and CaIn⁻).

EDTA is a stronger chelating agent for both Ca²⁺ and Mg²⁺ than this compound. During the titration, EDTA first complexes with the free Ca²⁺ and Mg²⁺ ions in the solution. Once all the free ions have been chelated, the EDTA then displaces the metal ions from the this compound complex. This releases the free this compound indicator, causing the solution to change from wine-red to blue, thus signaling the endpoint of the titration.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound, crucial for its application in analytical chemistry.

Table 1: Acid Dissociation Constants (pKa) and Molar Absorptivities (ε) of this compound

Data from Kratochvil, B., et al. (1981), which references the original work of Lindstrom and Diehl (1960).

| Species | pKa | Wavelength (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

| H₂In⁻ (Red) | 8.1 | 550 | 1.9 x 10⁴ |

| HIn²⁻ (Blue) | 12.2 | 610 | 2.1 x 10⁴ |

| In³⁻ (Orange-Red) | - | 490 | 1.6 x 10⁴ |

Table 2: Stability Constants (log K) of this compound-Metal Complexes

Data from Rasouli, Z., & Ghavami, R. (2016). The study was conducted at pH 10.20.[7]

| Metal Ion | log K (this compound Complex) |

| Ca²⁺ | 3.7 |

| Mg²⁺ | 5.9 |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a two-step process: diazotization of an aromatic amine followed by an azo coupling reaction.

Materials:

-

4-Amino-3-methylphenol

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

2-Naphthol-4-sulfonic acid sodium salt

-

Sodium hydroxide (NaOH)

-

Ice

Protocol:

-

Diazotization:

-

Dissolve a molar equivalent of 4-amino-3-methylphenol in a minimal amount of dilute hydrochloric acid, cooling the mixture in an ice bath to 0-5 °C.

-

Slowly add a chilled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C with constant stirring. The reaction progress can be monitored by testing for the presence of nitrous acid using starch-iodide paper.

-

The resulting solution contains the diazonium salt of 4-amino-3-methylphenol.

-

-

Azo Coupling:

-

In a separate beaker, dissolve a molar equivalent of 2-naphthol-4-sulfonic acid sodium salt in a dilute sodium hydroxide solution, also cooled in an ice bath.

-

Slowly add the cold diazonium salt solution to the alkaline 2-naphthol-4-sulfonic acid solution with vigorous stirring. The temperature should be maintained below 10 °C.

-

A colored precipitate of this compound will form. The coupling reaction is typically complete within an hour.

-

The crude this compound can then be collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.

-

Determination of Water Hardness using this compound and EDTA

This protocol describes the standard method for determining the total hardness (Ca²⁺ + Mg²⁺) of a water sample.

Materials:

-

Water sample

-

Standard 0.01 M EDTA solution

-

Ammonia-ammonium chloride buffer (pH 10)

-

This compound indicator solution (0.1% w/v in water)

-

Erlenmeyer flask (250 mL)

-

Burette

Protocol:

-

Pipette 100.0 mL of the water sample into a 250 mL Erlenmeyer flask.

-

Add 2 mL of the ammonia-ammonium chloride buffer solution to adjust the pH to approximately 10.

-

Add 1-2 drops of the this compound indicator solution. The solution should turn a wine-red color if calcium or magnesium ions are present.

-

Titrate the solution with the standard 0.01 M EDTA solution from a burette. Swirl the flask continuously.

-

As the endpoint is approached, the color will begin to change from red to purple.

-

The endpoint is reached when the color changes sharply from wine-red to a distinct blue.

-

Record the volume of EDTA solution used.

-

Calculate the total hardness of the water sample, typically expressed as mg/L of CaCO₃.

Visualizations

EDTA Titration of Ca²⁺ and Mg²⁺ with this compound Indicator

Caption: EDTA Titration Workflow with this compound.

Synthesis Pathway of this compound

Caption: Synthesis of this compound via Diazotization and Azo Coupling.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.uci.edu [chem.uci.edu]

- 3. Room temperature diazotization and coupling reaction using a DES–ethanol system: a green approach towards the synthesis of monoazo pigments - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. gspchem.com [gspchem.com]

- 7. Simultaneously detection of calcium and magnesium in various samples by this compound and chemometrics data processing - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling and Application of Calmagite in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive information on the safe handling and laboratory applications of Calmagite. It includes detailed safety protocols, experimental procedures, and quantitative data to ensure its proper and safe use by researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a complexometric indicator used to determine the presence of metal ions in solution.[1] It is structurally similar to Eriochrome Black T but offers superior stability and a sharper color transition, making it a preferred choice for many applications.[2]

| Property | Value | Reference |

| Chemical Formula | C₁₇H₁₄N₂O₅S | [1] |

| Molar Mass | 358.37 g·mol⁻¹ | [1] |

| Appearance | Red to black crystals | [1] |

| Odor | Phenolic odor | [1] |

| Melting Point | 330 °C (626 °F; 603 K) | [1][3] |

| Solubility | Soluble in water and ethanol | [2][3] |

| Stability | Stable under normal temperatures and pressures. Aqueous solutions are stable indefinitely. | [3][4][5] |

Safety and Handling

This compound is classified as an irritant and requires careful handling to avoid exposure.

Hazard Identification

-

Classification: Skin irritation (Category 2), Serious eye irritation (Category 2A), Specific target organ toxicity — single exposure (respiratory tract irritation) (Category 3).[5][6][7][8][9][10]

-

Hazard Statements: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[5][6][8][9][10][11]

Recommended Personal Protective Equipment (PPE)

To ensure the safe handling of this compound, the following personal protective equipment is mandatory:

-

Eye Protection: Chemical safety goggles or glasses that meet the ANSI Z.87.1 1989 standard.[4][12] A face shield should be worn over safety glasses if there is a risk of splashing.[12]

-

Skin Protection: Wear suitable protective gloves (e.g., disposable nitrile gloves for short-term protection).[4][6][12] A lab coat should be worn and buttoned to cover as much skin as possible.[12]

-

Respiratory Protection: If engineering controls are insufficient to keep airborne concentrations below permissible exposure limits, a NIOSH-approved respirator is required.[4][7][12]

Handling and Storage

-

Handling: Use this compound in a well-ventilated area or under a chemical fume hood.[4][6][9] Avoid breathing dust or fumes.[6][7][11] Wash hands thoroughly after handling.[4][6][7]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[3][4][6] Store with other dyes, indicators, and stains.[6] Avoid contact with strong oxidizing agents.[3][6][8]

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[4][6][7]

-

Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[4][6]

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[4][6]

-

Ingestion: If swallowed, rinse your mouth. Call a poison center or physician if you feel unwell.[6]

Disposal

Dispose of this compound and its container as hazardous waste in accordance with local, regional, national, and international regulations.[11] Do not empty into drains.[11]

Experimental Protocols

This compound is a versatile indicator for the complexometric titration of metal ions, particularly calcium and magnesium. It is also used in spectrophotometric methods for magnesium determination.

Preparation of this compound Indicator Solution

A 0.05% (w/v) aqueous solution is commonly used for titrations.

Methodology:

-

Weigh 0.05 g of this compound powder.

-

Dissolve the powder in 100 mL of deionized water.

-

Store the solution in a polyethylene bottle in the dark. The solution is stable for at least 12 months under these conditions.[3]

Determination of Water Hardness by EDTA Titration

This protocol details the determination of total calcium and magnesium concentration in a water sample.

Reagents:

-

EDTA Titrant (0.01 M): Prepare by dissolving approximately 0.9-1.0 g of the disodium salt dihydrate of EDTA in 250 mL of deionized water.[11]

-

pH 10 Buffer: Dissolve 64 g of ammonium chloride (NH₄Cl) in 200 mL of distilled water. Add 570 mL of concentrated ammonia (NH₃) and dilute to 1.00 L with distilled water.[11]

-

This compound Indicator: 0.05% (w/v) aqueous solution.

-

Na₂MgEDTA Reagent (optional, for sharper endpoint): Weigh out 39.4 g of Na₂MgEDTA and dissolve in 750 mL of deionized water. Add 15 mL of concentrated NH₄OH and 10 drops of this compound indicator. Add small portions of Na₂EDTA salt until the solution is almost blue. Dilute to 1000 mL with deionized water.[11]

Procedure:

-

Pipette a 25 mL sample of the water into a 150 mL beaker.[11]

-

Add 1 mL of the pH 10 buffer solution.[11]

-

If using, add 10 drops of the Na₂MgEDTA reagent.[11]

-

Add 12 drops of the this compound indicator solution. The solution should turn a wine-red color.[1][11]

-

Titrate with the 0.01 M EDTA solution. The color will change from wine-red to blue at the endpoint.[1][11] The endpoint is reached when all the calcium and magnesium ions have been complexed by the EDTA.[1]

-

Record the volume of EDTA used.

Caption: Workflow for determining water hardness using this compound and EDTA titration.

Spectrophotometric Determination of Magnesium in Serum

This protocol outlines a colorimetric method for quantifying magnesium in biological samples.

Reagents:

-

Reagent A: Contains EGTA to chelate calcium, preventing interference.[7][10][13][14]

-

Magnesium Standard: A solution of known magnesium concentration.[7]

Procedure:

-

Bring all reagents to room temperature.[7]

-

Prepare three tubes: Blank, Standard, and Sample.[7]

-

To the "Standard" tube, add 10 µL of the Magnesium Standard.[7]

-

To the "Sample" tube, add 10 µL of the serum sample.[7]

-

To all three tubes, add 1.0 mL of the working reagent (a mixture of Reagent A and B).[7][10]

-

Mix thoroughly and let the tubes stand for 2 minutes at room temperature.[7]

-

Measure the absorbance of the Standard and Sample tubes against the Blank at 520 nm.[14] The color is stable for at least one hour.[7][10]

-

Calculate the magnesium concentration in the sample using the absorbance values.

Caption: Workflow for the spectrophotometric determination of magnesium using this compound.

Quantitative Data Summary

Toxicological Data

| Endpoint | Value | Species | Reference |

| Oral LD₅₀ | Not Available | Rat | [6] |

| Inhalation LC₅₀ | Not Available | Rat | [6] |

| Dermal LD₅₀ | Not Available | Rabbit | [6] |

pH Indicator Properties

This compound functions as a pH indicator with distinct color changes across different pH ranges.

| pH Range | Color |

| < 7.1 | Bright Red |

| 7.1 - 9.1 | Red |

| 9.1 - 11.4 | Blue |

At a pH of 10, the blue color of this compound changes to red upon the addition of calcium or magnesium ions, which is the basis for its use as an indicator in complexometric titrations.[6][14]

Conclusion

This compound is a valuable and reliable indicator for the analysis of magnesium and calcium in various laboratory settings.[1] Its sharp color transition and stability make it a superior choice for EDTA titrations and spectrophotometric assays.[1][2] Adherence to the safety guidelines outlined in this document is crucial to mitigate the risks associated with its handling. Proper use of personal protective equipment, appropriate storage, and correct disposal procedures will ensure the safety of laboratory personnel and the integrity of experimental results.

References

- 1. gspchem.com [gspchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Preparation of Titration Indicators [dhanlaldelloyd.tripod.com]

- 4. quora.com [quora.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | TargetMol [targetmol.com]

- 7. scribd.com [scribd.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. biolabo.fr [biolabo.fr]

- 10. medichem-me.com [medichem-me.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. gspchem.com [gspchem.com]

- 13. chema.com [chema.com]

- 14. atlas-medical.com [atlas-medical.com]

Methodological & Application

Application Notes and Protocols for Water Hardness Determination using Calmagite EDTA Titration

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the determination of water hardness using a complexometric titration with ethylenediaminetetraacetic acid (EDTA) and Calmagite as the indicator. This method is a reliable and widely used analytical technique for quantifying the concentration of divalent metal ions, primarily calcium (Ca²⁺) and magnesium (Mg²⁺), which are the main contributors to water hardness.

Principle of the Method

Complexometric titration is a type of volumetric analysis where the formation of a colored complex is used to indicate the endpoint of a titration.[1] In this application, EDTA, a hexadentate ligand, is used as the titrant.[2] EDTA forms very stable, colorless, 1:1 complexes with divalent metal ions like Ca²⁺ and Mg²⁺.[3][4]

The key steps are:

-

The water sample is buffered to a pH of approximately 10.[2][5] This is the optimal pH for the formation of stable metal-EDTA complexes and for the proper functioning of the this compound indicator.[6] An ammonia-ammonium chloride buffer is typically used for this purpose.[7]

-

The sample is then titrated with a standard solution of EDTA. The EDTA first reacts with the free Ca²⁺ and Mg²⁺ ions in the solution.

-

Once all the free metal ions have been complexed by the EDTA, the EDTA then removes the metal ions that are bound to the this compound indicator.[7]

Data Presentation

Table 1: Reagent and Solution Preparation

| Reagent/Solution | Preparation | Concentration |

| Standard EDTA Solution | Dissolve 3.723 g of analytical grade disodium EDTA dihydrate in deionized water and dilute to 1000 mL.[10] Standardize against a primary standard calcium carbonate solution. | 0.01 M |

| This compound Indicator | Dissolve 0.05 g of this compound in 100 mL of deionized water.[11] Store in a dark, polyethylene bottle. The solution is stable for at least 12 months.[11] | 0.05% (w/v) |

| Buffer Solution (pH 10) | Dissolve 16.9 g of ammonium chloride (NH₄Cl) in 143 mL of concentrated ammonium hydroxide (NH₄OH). Add 1.25 g of magnesium salt of EDTA and dilute to 250 mL with deionized water.[10] | - |

| Standard Calcium Carbonate Solution | Accurately weigh 1.000 g of anhydrous calcium carbonate (CaCO₃) and transfer to a 1000 mL volumetric flask. Add 1:1 HCl dropwise until the CaCO₃ is completely dissolved. Add 200 mL of deionized water and boil for a few minutes to expel CO₂. Cool, add a few drops of methyl red indicator, and adjust the color to an intermediate orange with 3N NH₄OH or 1:1 HCl. Dilute to the mark with deionized water.[5][10] | 1.00 mg CaCO₃/mL |

Table 2: Water Hardness Classification

| Hardness Range (mg/L as CaCO₃) | Classification |

| 0 - 60 | Soft |

| 61 - 120 | Moderately hard |

| 121 - 180 | Hard |

| > 180 | Very hard |

Source: This classification is widely used and cited in various water quality resources.[5][12]

Experimental Protocols

3.1. Standardization of EDTA Solution

-

Pipette 25.00 mL of the standard calcium carbonate solution into a 250 mL Erlenmeyer flask.

-

Add 1-2 mL of the pH 10 buffer solution.

-

Add 1-2 drops of this compound indicator solution. The solution should turn wine-red.

-

Titrate with the prepared EDTA solution from a burette until the color changes from wine-red to blue.

-

Record the volume of EDTA used.

-

Repeat the titration at least two more times to obtain concordant results.

-

Calculate the exact molarity of the EDTA solution.

3.2. Titration of Water Sample

-

Pipette a suitable volume (e.g., 50.00 mL or 100.00 mL) of the water sample into a 250 mL Erlenmeyer flask.[13]

-

Add 1-2 mL of the pH 10 buffer solution.[10]

-

Add 1-2 drops of this compound indicator solution.[5] If Ca²⁺ or Mg²⁺ ions are present, the solution will turn wine-red.

-

Titrate with the standardized EDTA solution from a burette, with constant swirling, until the color changes from wine-red to a distinct blue.[14]

-

Record the volume of EDTA solution used.

-

Perform a blank titration using deionized water instead of the sample to account for any hardness in the reagents.[10] Subtract the blank volume from the sample titration volume.

-

Repeat the titration with the water sample for precision.

3.3. Calculation of Water Hardness

The total hardness of the water is calculated as mg/L of calcium carbonate (CaCO₃) using the following formula:

Total Hardness (as mg/L CaCO₃) = (V × M × 100.09 × 1000) / S

Where:

-

V = Volume of EDTA solution used for the sample (in L), corrected for the blank.

-

M = Molarity of the EDTA solution (in mol/L).

-

100.09 = Molar mass of CaCO₃ (in g/mol ).

-

1000 = Conversion factor from g to mg.

-

S = Volume of the water sample taken (in L).

Mandatory Visualizations

Caption: Chemical reactions in this compound EDTA titration.

References

- 1. Complexometric Titration: Principles & Procedure Explained [vedantu.com]

- 2. How to Determine Water Hardness Using Titration - Olympian Water Testing, LLC [olympianwatertesting.com]

- 3. Determining Total Hardness in Water Chemistry Tutorial [ausetute.com.au]

- 4. medium.com [medium.com]

- 5. learnbin.net [learnbin.net]

- 6. This compound | TargetMol [targetmol.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. youtube.com [youtube.com]

- 9. gspchem.com [gspchem.com]

- 10. bspublications.net [bspublications.net]

- 11. Preparation of Titration Indicators [dhanlaldelloyd.tripod.com]

- 12. mt.com [mt.com]

- 13. Determination of Hardness of Water [staff.buffalostate.edu]

- 14. uobabylon.edu.iq [uobabylon.edu.iq]

Application Notes and Protocols for Spectrophotometric Analysis of Magnesium Using Calmagite

Audience: Researchers, scientists, and drug development professionals.

Introduction

Magnesium is the second most abundant intracellular cation in the human body and plays a crucial role in numerous enzymatic and metabolic processes.[1][2] It is an essential cofactor in all enzymatic reactions involving ATP and is vital for maintaining the electrical excitability of muscle and nerve cells.[1][2] Abnormal magnesium levels can be indicative of various conditions. Low magnesium levels are associated with malabsorption syndrome, diuretic therapy, hyperparathyroidism, and diabetic acidosis, while elevated concentrations are found in conditions like uremia, chronic renal failure, and Addison's disease.[1][2] Therefore, the accurate quantitative determination of magnesium in biological samples is of significant clinical and research importance.

The Calmagite method is a colorimetric assay for the quantitative determination of magnesium. In an alkaline solution, magnesium ions form a purple-colored complex with this compound.[1][2] The intensity of the color produced is directly proportional to the magnesium concentration in the sample and can be measured spectrophotometrically.[1][2][3]

Principle of the Method

The this compound protocol is based on the reaction between magnesium ions and the metallochromic indicator this compound (1-(1-hydroxy-4-methyl-2-phenylazo)-2-naphthol-4-sulfonic acid) in an alkaline medium.[4] This reaction forms a colored magnesium-Calmagite complex, leading to a shift in the absorbance wavelength.[5] The resulting reddish-purple complex has an optimal absorbance at approximately 520-532 nm.[1][3][6][7] To prevent interference from calcium, which also binds to this compound, a chelating agent such as EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) is included in the reagent mixture.[1][3][6][8] Other substances like potassium cyanide may be used to minimize interference from heavy metals.[4][6][8][9]

Reaction Pathway

Caption: Signaling pathway of the this compound reaction for magnesium determination.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the this compound spectrophotometric assay.

| Parameter | Value | Reference(s) |

| Wavelength of Maximum Absorbance (λmax) | 520 - 532 nm | [1][3][6][7] |

| Linearity Limit | Up to 5 mg/dL | [3] |

| Sensitivity | 1 mg/dL = 0.055 A | [1] |

| Correlation Coefficient (r) with other methods | 0.998 | [1] |

| Regression Equation (y = this compound method) | y = 0.971x + 0.145 | [1] |

| Reagent Component | Concentration | Reference(s) |

| This compound | 0.30 mmol/L | [1][3] |

| Amino-methyl-propanol (Buffer) | 1 mmol/L | [1] |

| EGTA | 0.21 mmol/L | [1] |

| Magnesium Standard | 2 mg/dL | [1] |

Experimental Protocols

-

Buffer (R1): Prepare a solution containing 1 mmol/L Amino-methyl-propanol and 0.21 mmol/L EGTA.[1]

-

Chromogen (R2): Prepare a solution containing 0.30 mmol/L this compound.[1]

-

Working Reagent (WR): Mix equal volumes of the Buffer (R1) and Chromogen (R2).[1][3]

-

Stability: The working reagent is stable for 4 days at 2-8°C or for 24 hours at room temperature (15-25°C).[1]

-

-

Accepted Samples: Fresh, non-hemolyzed serum or heparinized plasma are the preferred samples.[1][3] Cerebrospinal fluid (CSF) can also be used.[3]

-

Anticoagulants: Use heparin as the anticoagulant. Do not use citrate, oxalate, or EDTA as they chelate magnesium ions and will interfere with the assay.[1][3]

-

Hemolysis: Hemolyzed samples are unsuitable as red blood cells contain approximately twice the magnesium concentration of serum, which can lead to falsely elevated results.[3][9]

-

Urine Samples: Urine should be acidified to pH 1 with HCl. If the urine is cloudy, it can be warmed to 60°C for 10 minutes to dissolve precipitates. Dilute the sample 1/10 with distilled water before analysis and multiply the final result by 10.[1]

-

Sample Stability:

-

Instrument Setup:

-

Assay Procedure:

-

Pipette the reagents and samples into appropriately labeled cuvettes as described in the table below.[1]

-

| Component | Blank | Standard | Sample |

| Working Reagent (WR) | 1.0 mL | 1.0 mL | 1.0 mL |

| Distilled Water | 10 µL | - | - |

| Magnesium Standard | - | 10 µL | - |

| Sample | - | - | 10 µL |

-

Incubation:

-

Absorbance Reading:

-

Calculation:

-

The concentration of magnesium in the sample can be calculated using the following formula: Magnesium Concentration (mg/dL) = (Absorbance of Sample / Absorbance of Standard) * Concentration of Standard

-

Experimental Workflow

Caption: General experimental workflow for the this compound assay.

Interferences and Limitations

-

Calcium: Interference from calcium is minimized by the inclusion of EGTA in the buffer reagent.[1][3][6][8]

-

Heavy Metals: The presence of heavy metals can be a source of interference. Some protocols suggest the addition of potassium cyanide to the reagent to complex these metals.[4][6][8][9]

-

Hemolysis: As previously mentioned, hemolyzed samples will yield falsely elevated results due to the high concentration of magnesium in red blood cells.[3][9]

-

Lipemia and Icterus: Grossly lipemic or icteric specimens may interfere with the assay and should not be used.[3][9]

-

Anticoagulants: The use of chelating anticoagulants such as EDTA, citrate, or oxalate is unacceptable as they will bind magnesium, making it unavailable for reaction with this compound.[1][3]

-

Glassware Contamination: To avoid contamination, it is recommended to use disposable plastic materials. If glassware is used, it should be acid-washed (e.g., with 1N HCl) and thoroughly rinsed with distilled water.[3][10]

Quality Control

-

It is recommended to run control sera with known magnesium concentrations (both normal and abnormal levels) with each batch of samples to verify the performance of the assay.

-

If control values are out of the acceptable range, it may be necessary to use a fresh vial of reagent or calibrator and repeat the assay.[4]

-

Signs of reagent deterioration include the presence of turbidity or particles, or a blank absorbance at 520 nm greater than 1.4.[1]

Conclusion